Product packaging for Hemsloside H1(Cat. No.:CAS No. 102146-27-0)

Hemsloside H1

Cat. No.: B024575
CAS No.: 102146-27-0
M. Wt: 1251.4 g/mol
InChI Key: JEBITKGZRPWHKN-OYPDRGNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemsloside H1 is a high-purity natural triterpene saponin isolated from the tubers of Hemsleya pengxianensis ,

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H94O28 B024575 Hemsloside H1 CAS No. 102146-27-0

Properties

CAS No.

102146-27-0

Molecular Formula

C59H94O28

Molecular Weight

1251.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C59H94O28/c1-54(2)14-16-59(53(77)87-51-42(73)38(69)35(66)28(82-51)22-79-48-40(71)36(67)33(64)26(19-60)80-48)17-15-57(6)23(24(59)18-54)8-9-30-56(5)12-11-31(55(3,4)29(56)10-13-58(30,57)7)83-52-46(86-50-41(72)37(68)34(65)27(20-61)81-50)44(43(74)45(85-52)47(75)76)84-49-39(70)32(63)25(62)21-78-49/h8,24-46,48-52,60-74H,9-22H2,1-7H3,(H,75,76)/t24?,25-,26+,27+,28+,29?,30+,31?,32-,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-,44-,45-,46+,48+,49-,50-,51-,52+,56-,57+,58+,59?/m0/s1

InChI Key

JEBITKGZRPWHKN-OYPDRGNZSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CCC5(C4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C

Synonyms

hemsloside H1

Origin of Product

United States

Elucidation of the Molecular Structure of Hemsloside H1

Advanced Spectroscopic Characterization of Hemsloside H1

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the carbon-hydrogen framework and identify functional groups within a molecule. Both ¹H-NMR and ¹³C-NMR provide characteristic signals that correspond to specific protons and carbon atoms in the structure. Experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) are crucial for establishing correlations between protons and the carbons to which they are directly attached, aiding in the assignment of signals and the building of the molecular skeleton. Analysis of NMR spectra, including chemical shifts and coupling constants, provides insights into the local environment of each nucleus, which is vital for piecing together the complete structure deepdyve.comhmdb.cahmdb.caresearchgate.net.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation (e.g., HR-ESI-TOFMS)

High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOFMS), is employed to determine the precise molecular weight of this compound. This technique provides an accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) that allows for the calculation of the elemental composition of the molecule. The experimental mass obtained from HRMS is compared to the theoretical mass calculated from a proposed molecular formula, confirming the molecular formula of the compound deepdyve.comnih.govmdpi.com. For instance, a study on a related oleanane-type saponin (B1150181) determined its molecular formula as C₅₂H₈₄O₂₁ based on HR-ESI-MS data, with a found m/z [M + H]⁺ at 1045.5598 (calculated for C₅₂H₈₅O₂₁ 1045.5583) researchgate.net.

Other Spectroscopic Methods for Structural Confirmation of this compound

Beyond NMR and HRMS, other spectroscopic methods can provide complementary information for structural confirmation. While specific details for this compound from the search results are limited to NMR and MS, techniques such as Infrared (IR) spectroscopy can identify key functional groups (e.g., hydroxyl, carbonyl), and Ultraviolet-Visible (UV-Vis) spectroscopy can indicate the presence of conjugated systems. These methods, when used in conjunction with NMR and MS, contribute to a comprehensive understanding of the molecular structure.

Determination of Glycosidic Linkages and the Oleanolic Acid Aglycone Moiety in this compound

This compound is a saponin, meaning it consists of an aglycone (non-sugar) part and one or more glycosidically linked sugar units dokumen.pub. The aglycone of this compound has been identified as oleanolic acid ontosight.airesearchgate.net. Oleanolic acid is a widely distributed pentacyclic triterpenoid (B12794562) nih.govfishersci.carsc.orgresearchgate.netfoodb.cawikipedia.org.

The sugar moieties are attached to the aglycone through glycosidic linkages nih.govcnrs.frwikipedia.orguzh.ch. Determining the positions of these linkages on both the aglycone and the sugar units, as well as the sequence and identity of the sugars, is a critical step in the structural elucidation. This is typically achieved through a combination of chemical hydrolysis and spectroscopic analysis. Acid hydrolysis of saponins (B1172615), including this compound, yields the aglycone and the constituent monosaccharides researchgate.net. Analysis of the released sugars, often by techniques like gas chromatography, identifies the types of monosaccharides present researchgate.net.

Spectroscopic methods, particularly 2D NMR techniques such as HMBC and Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY), are essential for determining the glycosidic linkages. HMBC correlations between the anomeric proton of a sugar and a carbon on the aglycone or another sugar indicate the point of attachment researchgate.net. Analysis of coupling constants of the anomeric protons in the ¹H-NMR spectrum provides information about the anomeric configuration (α or β) of the glycosidic linkages researchgate.net.

Research on this compound has indicated the presence of sugar components such as glucose, xylose, and apiose researchgate.net. Studies on related saponins and this compound itself confirm that the oleanolic acid aglycone is a core component ontosight.airesearchgate.net.

Stereochemical Assignments of this compound

Determining the stereochemistry of this compound involves assigning the relative and absolute configurations of the chiral centers within both the aglycone and the sugar units, as well as the anomeric centers involved in glycosidic linkages. NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), plays a crucial role in stereochemical assignments by revealing spatial proximities between protons researchgate.net.

For the oleanolic acid aglycone, the known stereochemistry of its multiple chiral centers serves as a basis, with spectroscopic data confirming its specific configuration within this compound. The stereochemistry of the sugar moieties (e.g., D or L configuration) is typically determined by analyzing their optical rotation or by preparing derivatives and comparing them to known standards after hydrolysis researchgate.net. The anomeric stereochemistry (α or β) of the glycosidic linkages is deduced from the coupling constants of the anomeric protons in the ¹H-NMR spectrum, as mentioned earlier researchgate.net.

Detailed analysis of NOESY correlations can confirm the relative orientations of different parts of the molecule, including the configuration at the anomeric carbons and the conformation of the sugar rings and the aglycone. For example, NOESY correlations between anomeric protons and protons on the attached aglycone or sugar unit provide evidence for the configuration of the glycosidic bond researchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results naturalproducts.net
Oleanolic Acid10494 nih.govfishersci.carsc.orgresearchgate.netnih.gov
Glucose5793 scilit.comdsmz.denih.govguidetopharmacology.org
Xylose135191 wikipedia.orguni.lu, 95259 fishersci.ca, 102305130 citeab.com, 854 nih.gov
Apiose12306753 nih.gov, 193317 labsolu.ca, 5460157 uni.lu

Interactive Data Tables

Based on the search results, detailed quantitative spectroscopic data specifically for this compound across all mentioned techniques (¹H-NMR, ¹³C-NMR, HMQC, HRMS) in a structured format suitable for interactive tables is not consistently available in the provided snippets. However, the text describes the types of data obtained and their use in elucidation. For example, HRMS provides molecular formula confirmation based on m/z values researchgate.net, and NMR provides chemical shifts and coupling constants deepdyve.comhmdb.cahmdb.caresearchgate.netresearchgate.netresearchgate.net.

Therefore, while a comprehensive interactive table with specific peaks and assignments for this compound cannot be generated solely from the provided snippets, the type of data used can be summarized:

Table 1: Summary of Spectroscopic Data Types Used in this compound Elucidation

Spectroscopic MethodData Type Provided for this compound and Related Saponins in Search ResultsPurpose in Elucidation
¹H-NMRChemical shifts (δ), Coupling constants (J) deepdyve.comhmdb.cahmdb.caresearchgate.netresearchgate.netIdentification of proton environments, connectivity, anomeric configuration researchgate.net
¹³C-NMRChemical shifts (δ) deepdyve.comresearchgate.netIdentification of carbon environments, carbon skeleton
HMQCCorrelation between protons and directly attached carbons deepdyve.comEstablishing C-H connectivity, signal assignment
HMBCCorrelation between protons and carbons across multiple bonds researchgate.netDetermining glycosidic linkages, long-range connectivity
NOESYSpatial correlations between protons researchgate.netStereochemical assignments, relative configuration
HRMS (e.g., HR-ESI-MS)Accurate mass-to-charge ratio (m/z) researchgate.netMolecular formula confirmation
Chemical HydrolysisIdentification of constituent monosaccharides researchgate.netDetermining sugar components

Advanced Methodologies for the Isolation and Purification of Hemsloside H1

Targeted Extraction Techniques from Botanical Matrices Containing Hemsloside H1

Targeted extraction aims to selectively isolate compounds of interest, such as saponins (B1172615), from the complex mixture present in plant tissues. This compound has been reported in the rhizomes of Hemsleya chinensis and the aerial parts of Panax bipinnatifidus. dokumen.pubresearchgate.netresearchgate.net

General extraction procedures for saponins emphasize mild conditions to prevent degradation, such as enzymatic hydrolysis, which can occur during water extraction. dokumen.pub Traditional solvent extraction methods are commonly employed, often using solvents like methanol (B129727) or ethanol. ajol.infoscribd.com For instance, powdered plant material can be extracted multiple times with methanol under reflux. ajol.info After extraction, the solvent is typically evaporated under reduced pressure to obtain a concentrated extract. ajol.info This crude extract may then be subjected to partitioning between immiscible solvents to further enrich the target compounds. For example, an aqueous solution of the extract might be partitioned with ethyl acetate. ajol.info

While traditional methods are widely used, research also explores advanced techniques to improve efficiency, reduce extraction time, and minimize solvent consumption. scribd.com Pressurized liquid extraction (PLE), for instance, offers enhanced mass transfer properties and has been investigated for saponin (B1150181) processing, although its applications have largely been in analytical procedures to date. scribd.com

Purity Assessment and Yield Optimization Protocols for this compound

Assessing the purity of isolated this compound is crucial for confirming its identity and suitability for subsequent studies. Yield optimization protocols aim to maximize the amount of purified compound obtained from the starting material.

Purity can be assessed using analytical chromatographic techniques such as TLC and HPLC. dokumen.pub Co-chromatography with an authentic sample can provide a better indication of purity and identity. dokumen.pub Coloration of spots on TLC plates after spraying with suitable reagents can serve as an additional indicator of identity. dokumen.pub HPLC methods can also be validated for accuracy and stability in quantifying compounds. ajol.info Mass spectrometry (MS) is a powerful tool for verifying the molecular weight and structure of the purified compound, often coupled with chromatography (e.g., LC-MS). idtdna.comnih.gov Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, are analyzed to determine the chemical structure and confirm the identity of isolated compounds. researchgate.netresearcher.life

Biosynthetic Pathways and Regulation of Hemsloside H1

General Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis Foundations Relevant to Hemsloside H1

The biosynthesis of triterpenoid saponins (B1172615) originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.combiorxiv.org These units are then condensed to form farnesyl pyrophosphate (FPP). mdpi.com Two molecules of FPP are joined head-to-head to produce squalene (B77637), a 30-carbon precursor. wikipedia.orgnih.govuni.lu

Initial Precursor Pathways (e.g., Squalene-2,3-epoxide Cyclization)

Squalene is a key intermediate in the biosynthesis of various triterpenoids and sterols. ontosight.airsc.orgharvard.eduresearchgate.net In the pathway leading to triterpenoid saponins, squalene undergoes epoxidation catalyzed by squalene monooxygenase (also known as squalene epoxidase). wikipedia.orgontosight.ainih.gov This reaction introduces an epoxide group at the 2,3 position of squalene, yielding (S)-2,3-oxidosqualene (also known as squalene-2,3-epoxide). ontosight.ainih.govwikipedia.orgnih.govyeastgenome.org This epoxidation is considered the first oxygenation step in the biosynthesis of sterols and triterpenoids. oup.com (S)-2,3-oxidosqualene is a crucial intermediate, and its cyclization is a pivotal step in generating the diverse array of triterpene skeletons. biorxiv.orgontosight.airsc.orgharvard.eduresearchgate.netwikipedia.orgnih.govnih.gov

Formation of the Oleanolic Acid Aglycone Scaffold

The cyclization of 2,3-oxidosqualene (B107256) is catalyzed by a family of enzymes called oxidosqualene cyclases (OSCs) or triterpene synthases. harvard.eduresearchgate.netoup.comnih.govmdpi.com These enzymes are responsible for the formation of the basic triterpenoid skeletons. researchgate.netfrontiersin.org For oleanane-type saponins, such as those derived from oleanolic acid, the key cyclase is beta-amyrin (B1666858) synthase (β-AS). mdpi.comwikipedia.orgnih.govoup.comnih.gov β-AS catalyzes the cyclization of 2,3-oxidosqualene to form beta-amyrin. mdpi.comwikipedia.orgresearchgate.netoup.comnih.gov Beta-amyrin is a pentacyclic triterpene that serves as the precursor for the oleanolic acid aglycone. mdpi.comwikipedia.orgoup.com

Following the formation of beta-amyrin, a series of oxidation steps, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are required to convert beta-amyrin into oleanolic acid. mdpi.comwikipedia.orgoup.comfrontiersin.orgnih.govoup.com Specifically, CYP716A subfamily enzymes are known to catalyze the oxidation of beta-amyrin at the C-28 position, leading to the formation of oleanolic acid. wikipedia.orgoup.comoup.com This involves sequential oxidation steps at C-28, converting a methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid, resulting in oleanolic acid. wikipedia.org

Enzymatic Glycosylation and Sugar Chain Elongation in this compound Biosynthesis

The conversion of the oleanolic acid aglycone into a saponin like this compound involves the addition of sugar moieties through a process called glycosylation. frontiersin.orgfrontiersin.orgnih.gov This critical step is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govfrontiersin.orgfrontiersin.orgnih.govnih.govacs.orgacs.orggenscript.com.cnnih.gov UGTs transfer activated sugar units, typically from UDP-sugar donors, to specific hydroxyl groups on the triterpenoid aglycone. frontiersin.orgnih.gov

Glycosylation significantly increases the water solubility and can alter the biological activity of the triterpenoid. frontiersin.org The structural diversity of saponins is greatly enhanced by the variety of sugars that can be attached, the positions of attachment on the aglycone, and the formation of single or branched sugar chains. mdpi.comfrontiersin.orgnih.govnih.govpnas.org The elongation of sugar chains involves the sequential action of different UGTs, each recognizing specific sugar donors and acceptor molecules (either the aglycone or a previously glycosylated intermediate). frontiersin.orgnih.govresearchgate.net While the specific UGTs involved in this compound biosynthesis are not detailed in the search results, studies on other triterpenoid saponins highlight the role of UGTs in adding various sugar units like glucose, xylose, and rhamnose at different positions (e.g., C-3, C-28) on the aglycone. mdpi.comnih.govacs.orgacs.orgnih.govresearchgate.net The precise sequence and specificity of UGT action determine the final sugar composition and arrangement in this compound.

Genetic and Enzymatic Regulation of this compound Biosynthesis in Medicinal Plants

The biosynthesis of triterpenoid saponins, including this compound, is a tightly regulated process in medicinal plants. This regulation occurs at multiple levels, including the expression and activity of the enzymes involved. biorxiv.orgnih.govresearchgate.net

Enzymatic regulation also contributes to controlling the pathway flux. The activity of key enzymes like squalene epoxidase and beta-amyrin synthase can be modulated. nih.govnih.govfrontiersin.org Furthermore, the substrate specificity and catalytic efficiency of CYP450s and UGTs are critical in determining the types and quantities of specific saponins produced. frontiersin.orgoup.comfrontiersin.org The diversity within these enzyme families allows for the synthesis of a wide range of saponin structures. frontiersin.org

Biotechnological Approaches for Enhanced this compound Production

Given the potential value of triterpenoid saponins like this compound, various biotechnological approaches are being explored to enhance their production. frontiersin.orgglobalresearchonline.netnih.govcabidigitallibrary.org These strategies aim to overcome limitations associated with traditional agricultural production, such as low yields and environmental variability. cabidigitallibrary.orgresearchgate.net

Biotechnological interventions include in vitro plant cell and tissue culture techniques, such as cell suspensions and hairy root cultures. globalresearchonline.netnih.govcabidigitallibrary.org These controlled environments can provide a scalable platform for saponin production. globalresearchonline.netcabidigitallibrary.org Elicitation, using chemical, biological, or physical agents, is another strategy employed to stimulate the production of secondary metabolites, including saponins, in plant cultures. globalresearchonline.netnih.govmdpi.com

Metabolic engineering approaches involve the manipulation of the genes and enzymes in the biosynthetic pathway. frontiersin.orgnih.govnih.gov This can include overexpression of key biosynthetic genes, introduction of genes from other organisms, or silencing of competing pathways to redirect metabolic flux towards saponin synthesis. frontiersin.orgnih.govresearchgate.net For instance, heterologous expression of triterpene synthases, CYP450s, and UGTs in microbial hosts like yeast or E. coli has been explored for producing specific triterpenoids and saponins. oup.comfrontiersin.orgnih.govfrontiersin.orgnih.govacs.orgacs.orggenscript.com.cn Optimizing the expression levels and combinations of these enzymes in engineered systems is crucial for achieving high yields of desired compounds. frontiersin.org

While specific biotechnological applications for this compound were not found in the search results, the general strategies applied to other triterpenoid saponins, such as ginsenosides (B1230088) and saikosaponins, are relevant and could potentially be adapted for enhancing this compound production. mdpi.comnih.govacs.orgacs.orggenscript.com.cncabidigitallibrary.org

Chemical Synthesis and Derivatization Strategies for Hemsloside H1 and Its Analogs

Synthetic Approaches to the Hemsloside H1 Aglycone

The aglycone of this compound is a triterpenoid (B12794562) structure. Triterpenoids are a diverse class of natural products derived from the cyclization of squalene (B77637). While the biosynthesis of triterpenoid natural products in plants is a known biological process, detailed de novo synthetic routes specifically for the this compound aglycone are not extensively documented in the provided search results. tiprpress.com Generally, the total synthesis of complex triterpenoid aglycones involves numerous steps and sophisticated stereochemical control due to their multiple chiral centers and fused ring systems. Aglycones of saponins (B1172615) are typically hydroxylated, frequently at the C-3 position, and can also feature oxidized methyl groups, such as to hydroxymethyl, aldehyde, or carboxyl functionalities. dokumen.pub These structural features add complexity to synthetic strategies.

Chemoenzymatic and Stereoselective Glycosylation Strategies for this compound

Glycosylation, the process of attaching sugar units to the aglycone, is a critical step in the formation of saponins like this compound. fbise.edu.pk this compound possesses multiple sugar moieties attached to its triterpenoid core. biodeep.cn The stereoselective formation of glycosidic linkages, particularly the control of α or β anomeric configuration, is a significant challenge in saponin (B1150181) synthesis.

Chemoenzymatic approaches, combining chemical and enzymatic methods, offer potential routes for the selective glycosylation of complex molecules. While specific chemoenzymatic synthesis of this compound was not detailed in the search results, enzymatic hydrolysis using enzymes like β-glucuronidase has been shown to modify saponins, including this compound, by cleaving sugar linkages. dokumen.pub Microbial hydrolysis also represents an enzymatic approach to modify saponin structures, involving the culturing of microorganisms with the saponin. dokumen.pub These methods highlight the role of enzymatic processes in altering the glycosidic profile of saponins. Stereoselective glycosylation is a general area of research in the synthesis of saponins, aiming to control the specific way sugar molecules attach to the aglycone and to each other. researchgate.net

Chemical Derivatization for Structural Modification and Functional Group Manipulation of this compound

Chemical derivatization involves the modification of functional groups within a molecule to alter its properties or facilitate analysis. pharmacy180.comnih.gov For complex natural products like this compound, chemical derivatization is a valuable tool for structural elucidation, modification of biological activity, and preparation of analogs for research purposes. nih.gov Functional group manipulation allows for targeted changes at specific sites on the molecule, such as hydroxyl groups, carboxyl groups, or the olefinic double bond in the triterpene core. pharmacy180.com

Preparation of Semisynthetic this compound Derivatives for Research

Semisynthetic derivatives are prepared by chemically modifying naturally occurring compounds. This approach is widely used in natural product research to create libraries of analogs with potentially altered or improved biological activities, solubility, or stability. While specific examples of semisynthetic this compound derivatives were not detailed, the concept of developing semisynthetic triterpenoid saponin derivatives for research, such as those with immune stimulating activity, has been demonstrated. ufrj.br By selectively modifying the aglycone or the sugar chains of this compound through reactions like esterification, etherification, oxidation, or reduction, researchers can explore the structure-activity relationships of this class of compounds.

Application of Derivatization in Advanced Analytical Characterization

Chemical derivatization plays a crucial role in the advanced analytical characterization of complex molecules like this compound, particularly when using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Derivatization can improve ionization efficiency in MS, introduce标签 for detection, or alter fragmentation patterns, providing more detailed structural information. nih.govnih.gov For instance, derivatization of hydroxyl or carboxyl groups can aid in determining their number and location. Similarly, modifying the sugar moieties can assist in sequencing the oligosaccharide chains and identifying the glycosidic linkages. This is particularly useful for complex saponins with multiple sugar units, where standard spectroscopic methods alone may not provide complete structural assignment. Derivatization can help resolve isomeric structures and confirm attachment points of the glycosyl residues to the aglycone and to each other.

Biological Activities and Mechanistic Pharmacology of Hemsloside H1 in Vitro and Non Human in Vivo Models

Investigations into Hemsloside H1's Influence on Cellular Processes (e.g., Solubilization Properties of Related Hemslosides)

Studies investigating the properties of saponins (B1172615), including those structurally related to this compound, have explored their influence on cellular processes, particularly concerning their surfactant nature. This compound has been noted in the context of research into the solubilization properties of related hemslosides, such as Hemslosides Ma2 and Ma3. labsolu.canih.govnih.govrsc.orgnih.govuni.lunih.govchemspider.com These investigations often involve the capacity of these saponins to enhance the solubility of other compounds, such as saikosaponin-a. labsolu.canih.govrsc.orguni.lunih.gov The amphiphilic structure of saponins, possessing both a hydrophilic sugar moiety and a lipophilic aglycone, underlies their surface-active properties, enabling them to form micelles and influence the solubility of hydrophobic molecules. plantaedb.comnih.gov This solubilization capacity can impact the interaction of other compounds with cellular membranes and influence their transport and activity within biological systems.

In Vitro Pharmacological Studies of this compound Biological Effects in Non-Human Cellular and Subcellular Systems

Direct in vitro pharmacological studies specifically detailing the biological effects of this compound in non-human cellular and subcellular systems are limited in the provided literature. However, triterpenoid (B12794562) saponins in general have been reported to exhibit diverse biological activities in in vitro models, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cell lines. nih.govplantaedb.comnih.gov The presence of this compound alongside other triterpenoids in plants known for medicinal uses suggests potential biological relevance. fishersci.cauni.lu Research on related oleanane-type saponins from Panax species, which include this compound among isolated compounds in some studies, has demonstrated cytotoxic activity against cancer cell lines in vitro. uni.lu While these findings pertain to related compounds and mixtures, they provide a framework for the potential types of biological effects that this compound might exert at the cellular level.

Elucidation of Molecular and Cellular Mechanisms Underlying this compound's Bioactivity

Specific molecular and cellular mechanisms solely attributed to this compound have not been extensively elucidated in the provided search results. However, the mechanisms of action for triterpenoid saponins, in general, involve interactions with cell membranes, modulation of enzyme activities, and influence on signaling pathways. plantaedb.comnih.gov The amphiphilic nature of saponins allows them to interact with the lipid bilayers of cell membranes, potentially affecting membrane permeability and function. Studies on related triterpenoid saponins have indicated mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and modulation of inflammatory responses through influencing targets like cytokines, chemokines, and transcription factors. uni.lu For instance, Stipuleanoside R2, a related triterpenoid saponin (B1150181), has been shown to inhibit NF-κB activation in a dose-dependent manner in vitro. medchemexpress.com While these mechanisms are not directly confirmed for this compound, they represent potential avenues for its biological effects based on its structural class and co-occurrence with these compounds in nature.

Comparative Pharmacological Profiles of this compound with Related Triterpenoid Saponins

Comparative pharmacological studies involving this compound and other related triterpenoid saponins have primarily focused on physicochemical properties like solubilization. Investigations have compared the ability of this compound, Hemsloside Ma2, and Hemsloside Ma3 to solubilize other compounds such as saikosaponin-a, highlighting similarities and potential differences in their surfactant capabilities. labsolu.canih.govrsc.orguni.lunih.gov In the context of biological activities, the co-occurrence of this compound with other known bioactive triterpenoid saponins in plants like Panax bipinnatifidus and Hemsleya chinensis implicitly positions this compound within a group of compounds with shared structural features and potential overlapping or distinct pharmacological profiles. fishersci.calabsolu.cauni.lunih.gov Comparative studies on the cytotoxicity of related oleanane-type saponins, where this compound is present, suggest that structural variations among these saponins can lead to differences in their biological potency and preferred mechanisms of action. uni.lu Detailed comparative pharmacological profiles specifically quantifying the in vitro or non-human in vivo effects of this compound against a broad panel of related saponins are not extensively detailed in the provided information.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Oleanolic acid10494
Saikosaponin A167928
Saikosaponin I73817573
Araloside A10079497
Stipuleanoside R111766338
Stipuleanoside R270698007
23,24-Dihydrocucurbitacin F54747446
Hemsloside Ma 1 (Momordin II)188370
This compoundNot Available
Hemsloside Ma2Not Available
Hemsloside Ma3Not Available

Interactive Data Table (Example based on solubilization concept, illustrative as specific numerical data for this compound was not found)

Advanced Analytical Characterization and Quantification of Hemsloside H1 in Complex Matrices

High-Performance Liquid Chromatography Coupled with Advanced Detectors (e.g., Diode Array Detector, Evaporative Light Scattering Detector, Mass Spectrometer) for Hemsloside H1

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of saponins (B1172615), including this compound. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. To effectively analyze this compound in complex matrices, HPLC is often coupled with advanced detectors that provide enhanced sensitivity, selectivity, and structural information.

Evaporative Light Scattering Detectors (ELSD) are particularly useful for detecting non-chromophoric compounds like many saponins, including this compound, which may lack strong UV absorption dntb.gov.ua. ELSD works by nebulizing the HPLC eluent, evaporating the mobile phase, and then detecting the scattered light from the remaining analyte particles.

Mass Spectrometry (MS) detectors, such as single quadrupole, triple quadrupole (QqQ), or time-of-flight (ToF) mass spectrometers, provide highly specific detection based on the mass-to-charge ratio of the analyte ions. Coupling HPLC with MS allows for the identification and quantification of this compound even in the presence of co-eluting matrix components. This hyphenated technique provides both chromatographic separation and mass spectral information, significantly improving the confidence in identification and accuracy in quantification. Diode Array Detectors (DAD) or UV detectors are also commonly used, particularly if this compound or co-eluting compounds possess a chromophore that absorbs UV-Vis light at specific wavelengths ajol.info.

Several HPLC methods have been reported for the analysis of saponins, utilizing different stationary phases and mobile phase compositions dokumen.pub. For instance, analysis on NH2-bonded columns with acetonitrile-water mixtures has been reported dokumen.pub. An optimized HPLC method using UV detection at 210 nm was successfully applied for the determination of siphonodin content in Hemsleya omeiensis, a plant known to contain this compound ajol.info. This method demonstrated good stability and accuracy for quantification ajol.info.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound Profiling

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over traditional HPLC-MS/MS for the analysis of complex matrices, including increased speed, sensitivity, and resolution waters.comnih.govmdpi.com. UPLC utilizes smaller particle size columns and higher mobile phase pressures, resulting in sharper peaks and improved chromatographic separation in shorter analysis times waters.com.

The coupling with tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are monitored. This Multiple Reaction Monitoring (MRM) mode is highly specific and minimizes interference from matrix components, making it ideal for the quantitative analysis of target compounds like this compound in complex samples waters.comnih.gov. UPLC-MS/MS is particularly well-suited for the analysis of polar and semi-polar compounds youtube.com. This technique allows for comprehensive profiling of compounds within a matrix, enabling the simultaneous quantification of this compound alongside other related saponins or matrix constituents.

Two-Dimensional Chromatography and Hyphenated Techniques for Comprehensive Analysis of this compound

Two-dimensional liquid chromatography (2D-LC) is a powerful technique that provides enhanced separation capacity for complex samples that cannot be fully resolved by one-dimensional chromatography wur.nlchromatographyonline.comlcms.czeuropeanpharmaceuticalreview.com. In 2D-LC, effluent from a first separation dimension (¹D) is transferred to a second separation dimension (²D) with different separation mechanisms. This can significantly increase the peak capacity and improve the resolution of target analytes like this compound from complex matrices.

There are different modes of 2D-LC, including comprehensive 2D-LC and heart-cutting 2D-LC europeanpharmaceuticalreview.com. Comprehensive 2D-LC analyzes the entire effluent from the first dimension, while heart-cutting 2D-LC transfers selected fractions (heart-cuts) from the first dimension to the second dimension for further separation europeanpharmaceuticalreview.com. Hyphenating 2D-LC with mass spectrometry (2D-LC-MS) provides an even more powerful tool for the comprehensive analysis and identification of compounds in complex mixtures lcms.cz. For example, 2D UPLC/MS has been applied for the high-resolution separation and analysis of lipids in human plasma, a highly complex biological matrix lcms.cz. While specific applications of 2D-LC directly for this compound were not found in the search results, the technique's ability to handle complex matrices and improve resolution makes it a valuable approach for the comprehensive analysis of saponins.

Advanced Nuclear Magnetic Resonance Techniques for Quantitative and Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and quantitative analysis of organic compounds, including saponins like this compound dntb.gov.uadeepdyve.comresearcher.life. Advanced NMR techniques provide detailed information about the structure, conformation, and purity of isolated compounds.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (signal splitting) pressbooks.pubutdallas.edu. This information is crucial for confirming the structure of this compound dntb.gov.ua.

Quantitative NMR (qNMR) can be used for the direct quantification of analytes in a sample without the need for calibration curves of the target analyte, provided a suitable internal standard is used. While specific qNMR applications for this compound were not detailed in the search results, NMR is a recognized technique for quantitative analysis in various fields. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide information about correlations between nuclei, allowing for the complete assignment of NMR signals and confirmation of the molecular structure researchgate.net. These techniques are essential for the unambiguous identification of this compound and the elucidation of its sugar moieties and their linkages.

Emerging Analytical Methods for this compound Research

The field of analytical chemistry is continuously evolving, with new techniques emerging to address the challenges of analyzing complex matrices and low-abundance compounds. While specific applications of all emerging techniques to this compound were not extensively detailed in the search results, several techniques hold potential for future research.

Ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART), allow for the ionization of compounds directly from a sample surface with minimal or no sample preparation. These techniques could potentially be used for rapid screening or analysis of this compound in certain matrices.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with recognition sites specific to a target molecule. MIPs could potentially be developed for the selective extraction and preconcentration of this compound from complex samples, improving the sensitivity of subsequent analytical measurements.

Enzyme Immunoassays (EIAs) are ligand-binding assays that utilize antibodies to detect and quantify specific molecules. If antibodies against this compound could be developed, EIAs could offer a high-throughput and sensitive method for its detection, particularly in biological samples.

Acoustic ejection mass spectrometry (AEMS) is another emerging high-throughput technology that allows for direct analysis from liquid samples, potentially eliminating the need for chromatographic separation in some cases nih.gov. This could be beneficial for rapid quantification of this compound.

These emerging techniques, while not yet widely reported for this compound analysis, represent potential avenues for developing faster, more sensitive, and more selective methods for its characterization and quantification in various complex matrices.

Future Directions and Emerging Research Avenues for Hemsloside H1

Exploration of Novel Biological Targets and Unexplored Therapeutic Potential

Sustainable and Scalable Production of Hemsloside H1

The sustainable and scalable production of complex natural molecules is a key challenge in their development for therapeutic use. Methodologies such as metabolic engineering in microbial or plant systems, and the use of plant cell cultures, have been successfully applied to various natural products to ensure a stable and high-yield supply. nih.govnih.gov However, there is no specific information available in the scientific literature regarding the application of these techniques for the production of this compound. Research into the biosynthetic pathway of this compound would be a prerequisite for applying metabolic engineering strategies. nih.gov Similarly, the establishment of plant cell culture systems from the source plant of this compound would require dedicated research efforts that have not yet been reported.

Integration of Omics Technologies for this compound Pathway Elucidation and Mechanistic Understanding

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the biosynthetic pathways of natural products and understanding their mechanisms of action at a systemic level. nih.gov The integration of these high-throughput data streams can provide a comprehensive picture of how a compound is produced in its native organism and how it affects biological systems. nih.gov However, there are no published studies that have specifically applied these omics technologies to this compound. Elucidating its biosynthetic pathway would be the first step, likely involving the sequencing of the source organism's genome and transcriptome to identify candidate genes and enzymes involved in its synthesis. Subsequent proteomic and metabolomic analyses would be necessary to validate these findings and to understand the broader physiological effects of this compound. The lack of such foundational research severely limits the mechanistic understanding of this compound.

Q & A

Q. What are the standard protocols for isolating Hemsloside H1 from natural sources, and how can purity be validated?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, MS) and chromatographic profiling (HPLC-UV/ELSD). For new compounds, structural confirmation via X-ray crystallography or 2D-NMR is essential .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure?

Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular weight, while ¹H/¹³C NMR and 2D NMR (COSY, HSQC, HMBC) elucidate the aglycone and glycosidic linkages. Purity is assessed via HPLC with photodiode array detection (PDA) or evaporative light scattering detection (ELSD) .

Q. How can researchers design experiments to quantify this compound in complex biological matrices?

Methodological Answer: Use LC-MS/MS with isotope-labeled internal standards to account for matrix effects. Validate the method for sensitivity (LOQ < 1 ng/mL), linearity (R² > 0.99), and recovery rates (80–120%) following ICH guidelines .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound’s bioavailability and metabolic stability?

Methodological Answer: Employ comparative pharmacokinetic studies across species (rodent vs. human hepatocytes) and use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Validate findings with in vitro-in vivo extrapolation (IVIVE) and replicate assays under controlled conditions (e.g., pH, enzyme activity) .

Q. How can researchers identify this compound’s molecular targets and mechanisms of action in cancer pathways?

Methodological Answer: Use affinity chromatography with this compound-conjugated beads to capture binding proteins, followed by proteomic analysis (LC-MS/MS). Validate targets via siRNA knockdown and functional assays (e.g., apoptosis, cell cycle analysis). Molecular docking and molecular dynamics simulations predict binding affinities .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address variability via bootstrap resampling or Bayesian hierarchical modeling .

Data Integrity and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound samples?

Methodological Answer: Implement quality control (QC) protocols, including NMR fingerprinting and HPLC batch profiling. Use principal component analysis (PCA) to detect outliers. Document extraction and purification conditions (solvent ratios, temperature) in supplementary materials .

Q. What are the best practices for sharing raw spectral and chromatographic data in publications?

Methodological Answer: Deposit raw data in repositories like Figshare or Zenodo with DOIs. Provide instrument parameters (e.g., NMR pulse sequences, MS ionization modes) in supplementary files. Use MzML or JCAMP-DX formats for machine readability .

Experimental Design Challenges

Q. How can in vitro findings on this compound’s anti-inflammatory activity be translated to in vivo models?

Methodological Answer: Use lipopolysaccharide (LPS)-induced inflammation models in rodents, measuring cytokines (IL-6, TNF-α) via ELISA. Ensure dose equivalence between in vitro (µM) and in vivo (mg/kg) using allometric scaling. Address bioavailability limitations via nanoformulation .

Q. What controls are critical for ensuring specificity in this compound’s enzyme inhibition assays?

Methodological Answer: Include negative controls (solvent-only), positive controls (known inhibitors), and heat-denatured enzymes. Use counter-screens against related enzymes to rule off-target effects. Validate with orthogonal assays (e.g., SPR for binding kinetics) .

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